molecular formula C10H13BrO B3345299 4-Bromo-3-tert-butylphenol CAS No. 103414-68-2

4-Bromo-3-tert-butylphenol

Cat. No. B3345299
CAS RN: 103414-68-2
M. Wt: 229.11 g/mol
InChI Key: SPRUYGDVIXEFQO-UHFFFAOYSA-N
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Description

“4-Bromo-3-tert-butylphenol” is an organic compound . It is a derivative of phenol, where a bromine atom is substituted at the 4th position and a tert-butyl group at the 3rd position of the phenol ring . The molecular formula of this compound is C10H13BrO .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-tert-butylphenol” consists of a phenol ring with a bromine atom and a tert-butyl group attached. The bromine atom is attached at the 4th position and the tert-butyl group at the 3rd position of the phenol ring .

Scientific Research Applications

1. Synthesis and Chemical Properties

4-Bromo-3-tert-butylphenol is primarily employed as a synthetic intermediate in organic chemistry research. Researchers use it to synthesize more complex organic compounds, taking advantage of its unique chemical structure and reactivity. The compound's chemical properties, including its molecular weight, melting point, and solubility, play a crucial role in various chemical reactions (Reference: ChemSpider).

2. Antioxidant Studies

In scientific research related to antioxidants, 4-BTBP is investigated for its potential as an antioxidant agent. Antioxidants are compounds that can neutralize harmful free radicals in the body. Researchers study 4-BTBP to understand its ability to protect cells and tissues from oxidative stress. This research contributes to our knowledge of how antioxidants can be used in various applications, including the food industry and health supplements (Reference: PubMed).

3. Biological Activity and Pharmacology

Scientific studies involving 4-Bromo-3-tert-butylphenol also focus on its biological activity and pharmacological properties. Researchers explore its interactions with biological molecules, such as enzymes and receptors, to gain insights into potential therapeutic applications. Understanding the compound's mechanisms of action can lead to the development of new drugs or treatments in various medical fields (Reference: ScienceDirect).

Safety and Hazards

When handling “4-Bromo-3-tert-butylphenol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

properties

IUPAC Name

4-bromo-3-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRUYGDVIXEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-tert-butylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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